![molecular formula C11H7F3N2O B1391135 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol CAS No. 1214362-72-7](/img/structure/B1391135.png)
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol
Overview
Description
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound that features a pyridine ring substituted with a pyridin-4-yl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with a trifluoromethyl-substituted pyridine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-one.
Reduction: Formation of 3-(Piperidin-4-yl)-6-(trifluoromethyl)piperidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol has several applications in scientific research:
- **Bi
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Activity
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound characterized by a pyridine ring with various substituents, including a pyridin-4-yl group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of neurology and inflammation.
Chemical Structure
The molecular formula of this compound is C11H8F3N2O, with a molecular weight of approximately 252.19 g/mol. The compound features a hydroxyl group (-OH), which contributes to its reactivity and biological activity.
Synthesis Routes
The synthesis typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of 4-pyridinecarboxaldehyde with a trifluoromethyl-substituted pyridine derivative under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts. The product is usually isolated through crystallization or chromatography.
Medicinal Applications
1. Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging between 3.12 to 12.5 μg/mL .
2. Antiparasitic Activity
The compound's structure suggests potential activity against parasitic infections. Analogous compounds have demonstrated efficacy in inhibiting the PfATP4-associated Na+-ATPase activity in Plasmodium falciparum, the causative agent of malaria. For example, certain derivatives showed EC50 values as low as 0.004 μM, indicating high potency against malaria parasites .
3. Neurological Targets
In medicinal chemistry, compounds similar to this compound are being explored as potential treatments for neurological disorders due to their ability to interact with neurotransmitter systems and modulate inflammatory pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of several pyridine derivatives, including those structurally related to this compound. The results indicated that modifications to the pyridine ring significantly influenced antimicrobial potency, with some derivatives achieving MIC values comparable to standard antibiotics .
Case Study 2: Antimalarial Activity
In another investigation, a series of compounds were synthesized based on the structure of this compound. These compounds were tested against P. falciparum, revealing that the trifluoromethyl substitution enhanced both potency and metabolic stability compared to non-substituted analogs .
Table 1: Biological Activity Summary
Table 2: Synthesis Conditions
Reaction Type | Reagents Used | Conditions |
---|---|---|
Condensation | 4-Pyridinecarboxaldehyde + TFMPy | Basic (NaOH/K2CO3) |
Isolation | Crystallization/Chromatography | Varies |
Properties
IUPAC Name |
3-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-2-1-8(10(17)16-9)7-3-5-15-6-4-7/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIZUHMRLSDKOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(NC2=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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